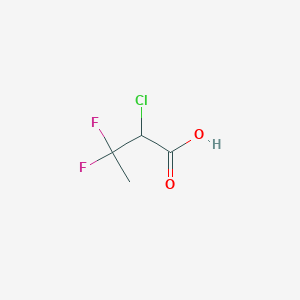

2-Chloro-3,3-difluorobutanoic acid

説明

2-Chloro-3,3-difluorobutanoic acid is a halogenated carboxylic acid featuring a chlorine atom at the C2 position and two fluorine atoms at the C3 position. This substitution pattern imparts unique electronic and steric properties, making it valuable in synthetic chemistry, agrochemicals, and pharmaceutical intermediates. Its reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which enhance the acidity of the carboxylic acid group and stabilize intermediates in nucleophilic substitution or elimination reactions .

特性

分子式 |

C4H5ClF2O2 |

|---|---|

分子量 |

158.53 g/mol |

IUPAC名 |

2-chloro-3,3-difluorobutanoic acid |

InChI |

InChI=1S/C4H5ClF2O2/c1-4(6,7)2(5)3(8)9/h2H,1H3,(H,8,9) |

InChIキー |

LVIQNNJPPNITPS-UHFFFAOYSA-N |

正規SMILES |

CC(C(C(=O)O)Cl)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3-difluorobutanoic acid can be achieved through several methods. One common approach involves the halogenation of butanoic acid derivatives. For instance, starting with 3,3-difluorobutanoic acid, chlorination can be performed using thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the second carbon position.

Industrial Production Methods

Industrial production of 2-Chloro-3,3-difluorobutanoic acid typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

化学反応の分析

Types of Reactions

2-Chloro-3,3-difluorobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of 2-hydroxy-3,3-difluorobutanoic acid.

Oxidation: Formation of 2-chloro-3,3-difluorobutanone.

Reduction: Formation of 2-chloro-3,3-difluorobutanol.

科学的研究の応用

2-Chloro-3,3-difluorobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.

Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-Chloro-3,3-difluorobutanoic acid involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Functional Group Variations

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic Acid

- Structure : Incorporates a chlorophenyl group and a hydroxyl group at C3.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capacity and chirality (as a diastereomeric mixture), altering solubility and biological activity compared to the non-aromatic, non-hydroxylated 2-chloro-3,3-difluorobutanoic acid.

- Applications : Used as a drug impurity reference standard in pharmaceuticals due to its stereochemical complexity .

4-Amino-3,3-difluorobutanoic Acid Hydrochloride

- Structure: Substitutes the C4 position with an amino group and exists as a hydrochloride salt.

- Key Differences: The amino group enhances polarity and basicity, making it suitable for peptide synthesis or neurotransmitter analog development. The hydrochloride salt improves stability and water solubility .

Fluorinated Aliphatic Carboxylic Acids

Key Observations :

- Electron-Withdrawing Effects: Fluorine and chlorine substituents lower pKa values, enhancing acidity. For example, 2-chloro-3,3-difluorobutanoic acid (pKa ~2.5–3.0) is more acidic than non-halogenated butanoic acid (pKa ~4.8).

- Steric Effects : Bulky substituents (e.g., cyclopropane in ClCF3CA derivatives) reduce reaction rates in esterification or amidation .

Aromatic vs. Aliphatic Halogenated Carboxylic Acids

2-Chloro-3,6-difluorobenzoic Acid

- Structure : Aromatic ring with chlorine and fluorine substituents.

- Key Differences : The conjugated aromatic system increases stability and UV absorption, making it useful in analytical standards or photostable agrochemicals. Market projections indicate growth in demand for this compound in electronics and pharmaceuticals .

2-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenylamino)-3-methylbutanoic Acid

Research Findings and Industrial Relevance

- Synthetic Challenges: The preparation of 2-chloro-3,3-difluorobutanoic acid derivatives often requires controlled conditions to avoid side reactions, such as cyclization or ester group attack, as seen in analogous chloro-nitrobenzoate syntheses .

- Environmental Impact: Fluorinated compounds like ClCF3CA and bifenthrin derivatives are pervasive in ecosystems, raising concerns about bioaccumulation and toxicity in non-target species .

- Market Trends : Difluorobenzoic acids and related halogenated compounds are prioritized in agrochemical and pharmaceutical R&D due to their metabolic stability and resistance to degradation .

生物活性

2-Chloro-3,3-difluorobutanoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

2-Chloro-3,3-difluorobutanoic acid is characterized by its unique structure that includes a chlorinated carbon and two fluorine atoms attached to the butanoic acid backbone. This configuration enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that the introduction of difluoromethylene groups in organic molecules can significantly alter their binding affinity and metabolic pathways. These modifications can enhance pharmacokinetic behaviors such as membrane permeability and tissue penetration, thereby influencing the compound's bioactivity .

Cytotoxicity Studies

In vitro studies have demonstrated that 2-chloro-3,3-difluorobutanoic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human melanoma cells, suggesting potential applications in cancer therapy. The compound's mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cell survival .

Study 1: Anticancer Activity

A notable study evaluated the anticancer properties of 2-chloro-3,3-difluorobutanoic acid on melanoma cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The compound was observed to induce apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 25 |

Study 2: Inflammatory Response Modulation

Another study investigated the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The findings suggest that it could be beneficial in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 100 |

| IL-1β | 250 | 80 |

Therapeutic Applications

Given its biological activity, 2-chloro-3,3-difluorobutanoic acid has potential therapeutic applications in:

- Cancer Treatment : As an anticancer agent targeting specific tumor types.

- Anti-inflammatory Drugs : For managing conditions like arthritis or other inflammatory disorders.

- Metabolic Disorders : Its influence on metabolic pathways may provide avenues for treating metabolic syndromes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。